molecular formula C8H12N2O2 B1344064 Ethyl 3-(1H-imidazol-2-YL)propanoate CAS No. 172499-76-2

Ethyl 3-(1H-imidazol-2-YL)propanoate

Cat. No. B1344064
M. Wt: 168.19 g/mol
InChI Key: KQIXNQRMDCPWIH-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-imidazol-2-YL)propanoate is a chemical compound with the molecular formula C8H12N2O2 . It is also known as Ethyl-3-(1H-imidazol-1-yl)propanoat .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(1H-imidazol-2-YL)propanoate consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

Ethyl 3-(1H-imidazol-2-YL)propanoate is a solid at room temperature . It has a molecular weight of 168.2 g/mol .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Ethyl 3-(1H-imidazol-2-YL)propanoate is a precursor in the synthesis of various novel compounds. For example, it has been used in the synthesis of novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2, 3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives. These compounds were synthesized through the condensation of o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid followed by reactions with different substituted alkyl halides. The synthesized compounds were characterized using 1H NMR, EI-MS, and IR spectroscopic techniques (Jadhav et al., 2008).

Reactivity Studies

Ethyl 3-(1H-imidazol-2-YL)propanoate's reactivity has been explored in various studies. One investigation focused on the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes. This study successfully synthesized ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, demonstrating the compound's versatility in organic synthesis (Asadi et al., 2021).

Transformation into Other Compounds

Ethyl 3-(1H-imidazol-2-YL)propanoate is also involved in the transformation into other valuable compounds. For instance, its derivatives have been converted into 2,3-dihydro-1H-imidazole-2-thione derivatives via a 'sulfur-transfer reaction'. Such transformations highlight the compound's utility in generating a wide array of chemical entities for further biological or chemical investigations (Jasiński et al., 2008).

In Vitro Anticoagulant Activity

In the medical research domain, derivatives of Ethyl 3-(1H-imidazol-2-YL)propanoate have been evaluated for their anticoagulant properties. A series of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives, synthesized from ethyl 3-oxo-3-(arylamino)propanoate derivatives, demonstrated potential anticoagulant abilities. This underlines the compound's significance in the development of new therapeutic agents (Yang et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-(1H-imidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIXNQRMDCPWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1H-imidazol-2-YL)propanoate

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